(Z)-2-Hydroxy-6-(tridec-8-en-1-yl)benzoic acid
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Overview
Description
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid is an organic compound belonging to the class of salicylic acids, which are ortho-hydroxylated benzoic acids . This compound is characterized by the presence of a hydroxyl group at the second position and a (Z)-8-tridecenyl group at the sixth position on the benzoic acid ring . It has been detected in certain nuts, although not quantified .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation to introduce the tridecenyl group, followed by hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions using catalysts such as aluminum chloride, followed by purification processes including crystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the tridecenyl group.
6-Hydroxy-2-naphthoic acid: Similar hydroxylation pattern but with a naphthalene ring instead of a benzene ring.
Uniqueness
2-Hydroxy-6-[(Z)-8-tridecenyl]benzoic acid is unique due to the presence of the (Z)-8-tridecenyl group, which imparts distinct chemical and biological properties compared to other salicylic acids .
Properties
CAS No. |
88640-88-4 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-6-[(Z)-tridec-8-enyl]benzoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h5-6,13,15-16,21H,2-4,7-12,14H2,1H3,(H,22,23)/b6-5- |
InChI Key |
VTTMIYITDPUEFZ-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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